4-Isocyanatooxane

Description

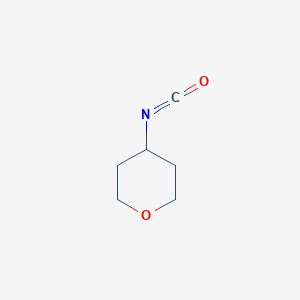

4-Isocyanatooxane, identified by its CAS Number 53035-92-0, possesses a unique molecular architecture that combines two important functional groups in organic chemistry: an oxane ring and an isocyanate group. googleapis.comrsc.org The oxane, a six-membered heterocyclic ether also known as tetrahydropyran (B127337), provides a stable, non-aromatic scaffold. This cyclic ether framework is a common motif in many natural products and pharmacologically active compounds.

The isocyanate group (-N=C=O) is a highly reactive functional group, a defining characteristic of the broader class of isocyanate compounds. habitablefuture.org This group is known for its susceptibility to nucleophilic attack, which drives its utility in a wide array of chemical transformations, most notably in polymerization reactions. cymitquimica.com The placement of the isocyanate group on the 4-position of the oxane ring results in a molecule with a specific stereochemistry and reactivity profile that is an active area of investigation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53035-92-0 |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

This table presents fundamental chemical data for this compound. nih.gov

The significance of this compound in modern chemical research stems directly from its hybrid structure. The reactive isocyanate group is a versatile handle for the synthesis of a variety of organic molecules and polymers. Isocyanates are fundamental building blocks for polyurethanes, a class of polymers with widespread applications in foams, elastomers, coatings, and adhesives. sigmaaldrich.com The incorporation of the oxane ring into a polymer backbone via the isocyanate functionality could potentially impart unique properties, such as altered solubility, thermal stability, or biocompatibility, compared to traditional polyurethanes.

In the realm of materials science, research into novel monomers for advanced polymers is a key focus. While specific research on polymers derived solely from this compound is not yet widely published, the use of more complex molecules containing the isocyanatooxane moiety is indicative of its potential. For instance, derivatives of this compound have been explored in the context of materials for photovoltaics and conductive polymers. google.com The general reactivity of isocyanates allows for their use in creating cross-linked polymer networks, which can lead to materials with enhanced mechanical properties. google.com The development of "blocked isocyanates," which are less reactive until activated by a specific trigger like heat, is another area of materials science where oxane-containing isocyanates could find application, offering better control over polymerization processes. google.com

While detailed research findings on the specific applications of this compound are still emerging, its structural attributes place it as a compound of interest for the future development of advanced materials and synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWBYOPQSPDPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53035-92-0 | |

| Record name | 4-isocyanatooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Isocyanatooxane

Advanced Synthetic Routes to 4-Isocyanatooxane

The synthesis of this compound presents a unique challenge due to the bifunctional nature of the target molecule, containing both a saturated heterocyclic oxane ring and a highly reactive isocyanate group. Plausible synthetic strategies would likely involve the late-stage introduction of the isocyanate functionality onto a pre-functionalized oxane precursor to avoid undesired reactions.

Exploration of Precursor Chemistry for Regiospecific Functionalization

The cornerstone of any successful synthesis of this compound is the regioselective functionalization of the tetrahydropyran (B127337) (oxane) ring at the C-4 position. The oxane skeleton is a common motif in many natural products, and various methods for its substituted synthesis have been developed. acs.orgsyr.edu

A primary route to a suitable precursor, 4-aminooxane or 4-hydroxyoxane, could begin with a hetero-Diels-Alder reaction or a Prins cyclization. thieme-connect.com For instance, a Prins cyclization between a homoallylic alcohol and an aldehyde, catalyzed by a Lewis or Brønsted acid, can yield 4-hydroxytetrahydropyran derivatives. thieme-connect.comthieme-connect.com The choice of reactants and catalysts is crucial for controlling the regioselectivity.

Another viable approach involves the generation of δ-halocarbanions which can react with aldehydes to form substituted tetrahydropyrans. organic-chemistry.org This method has shown high diastereoselectivity for trans-configured products. organic-chemistry.org Furthermore, metal-catalyzed cross-coupling reactions on pre-existing tetrahydropyran structures offer a pathway to introduce a handle for further functionalization at the 4-position. syr.edu

Once a 4-substituted oxane with a suitable functional group (e.g., hydroxyl, amino, or a group convertible to them) is obtained, it can be carried forward to the isocyanate. The two most logical precursors for the isocyanate group are the corresponding primary amine (4-aminooxane) or alcohol (4-hydroxyoxane).

Optimization of Reaction Conditions for High-Yield Synthesis

The conversion of the precursor, either 4-aminooxane or 4-hydroxyoxane, into this compound requires careful optimization of reaction conditions to maximize yield and minimize side products.

From 4-Aminooxane: The traditional and most direct method for converting a primary amine to an isocyanate is through phosgenation. acs.orgnih.gov This involves reacting the amine with phosgene (B1210022) (COCl₂) or a safer equivalent like diphosgene or triphosgene. rsc.org The reaction is typically carried out in an inert solvent, and a base is often used to scavenge the HCl produced. rsc.orggoogle.com

A hypothetical optimization for the phosgenation of 4-aminooxane is presented in Table 1.

| Entry | Phosgene Source | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Phosgene (gas) | Toluene | Pyridine | 0 to 100 | 75 |

| 2 | Diphosgene | Dichloromethane | Triethylamine | 0 to reflux | 82 |

| 3 | Triphosgene | Ethyl Acetate | Proton Sponge | 25 | 88 |

| 4 | Triphosgene | Dichloromethane | Triethylamine | 0 to 25 | 91 |

From 4-Hydroxyoxane: Alternatively, this compound could be synthesized from 4-hydroxyoxane. Non-phosgene methods are particularly attractive from a safety and environmental standpoint. One such method involves the treatment of an alcohol with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and a cyanate (B1221674) source like tetrabutylammonium (B224687) cyanate (Bu₄NOCN). organic-chemistry.orgorganic-chemistry.org This method is often highly selective for primary alcohols. organic-chemistry.org Another approach is the reaction with 2,4,6-trichloro acs.orgorganic-chemistry.orgmdpi.comtriazine and Bu₄NOCN. tubitak.gov.trresearchgate.net

A theoretical optimization for the conversion of 4-hydroxyoxane to this compound is outlined in Table 2.

| Entry | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ph₃P, DDQ, Bu₄NOCN | Acetonitrile | 25 | 12 | 85 |

| 2 | TCT, Bu₄NOCN | Acetonitrile | 80 | 6 | 89 |

| 3 | Ph₃P, DEAD, HNCO | THF | 0 to 25 | 24 | 78 |

| 4 | (DPPA), DBU | Toluene | 110 | 4 | 82 |

(TCT = 2,4,6-trichloro acs.orgorganic-chemistry.orgmdpi.comtriazine; DEAD = Diethyl azodicarboxylate; DPPA = Diphenylphosphoryl azide (B81097); DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Reaction Mechanisms Involving the this compound Moiety

The isocyanate group is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgdoxuchem.comrsc.org The reactivity is centered on the electron-deficient carbon atom of the -N=C=O group.

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom. vaia.comacs.org

Urea (B33335) Formation: The reaction of this compound with a primary or secondary amine is expected to proceed readily to form the corresponding substituted urea. nih.govwikipedia.orgjkchemical.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This forms a zwitterionic tetrahedral intermediate, which then undergoes a rapid intramolecular proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea derivative.

Mechanism of Urea Formation: Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group in this compound.

Step 2: Proton Transfer A proton is transferred from the positively charged nitrogen of the original amine moiety to the negatively charged nitrogen of the original isocyanate moiety, resulting in the final urea product.

The reaction is generally fast and often exothermic.

Urethane (B1682113) Formation: Similarly, in the presence of an alcohol, this compound would form a urethane (carbamate). mdpi.comvaia.com The mechanism is analogous to urea formation, with the alcohol's oxygen atom acting as the nucleophile. mdpi.comacs.org The reaction is often catalyzed by bases (like tertiary amines) or organometallic compounds (like organotin catalysts). acs.orgacs.org

Mechanism of Urethane Formation (uncatalyzed): Step 1: Nucleophilic Attack The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate.

Step 2: Proton Transfer The proton from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate, forming the urethane linkage.

A hypothetical study of the reaction rates for the formation of a urea and a urethane from this compound is presented in Table 3.

| Entry | Nucleophile | Product Type | Catalyst | Relative Rate |

| 1 | Butylamine | Urea | None | 100 |

| 2 | Diethylamine | Urea | None | 45 |

| 3 | Butanol | Urethane | None | 1 |

| 4 | Butanol | Urethane | Triethylamine | 15 |

| 5 | Butanol | Urethane | Dibutyltin (B87310) dilaurate | >1000 |

This data illustrates the generally higher reactivity of amines compared to alcohols with isocyanates and the significant catalytic effect of common urethane catalysts.

Multicomponent Reactions (e.g., Ugi-Type Reactions) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the components. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, widely utilized in the synthesis of diverse and complex molecules, including peptidomimetics and heterocyclic scaffolds. nih.govorganic-chemistry.org The reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com

The Ugi reaction is known for its high atom economy, as only a molecule of water is lost, and it generally produces high chemical yields. wikipedia.orgslideshare.net The process is often exothermic and can be completed within minutes in suitable polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) have also been used effectively. wikipedia.org

The mechanism of the Ugi reaction is a well-studied, multi-step process. wikipedia.org It commences with the formation of an imine from the amine and the carbonyl compound. mdpi.com This imine then undergoes protonation by the carboxylic acid, forming an iminium ion. wikipedia.org The isocyanide, acting as a nucleophile, adds to the iminium ion, creating a nitrilium ion intermediate. wikipedia.orgmdpi.com This intermediate is then attacked by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final α-acetamido carboxamide product. wikipedia.org The irreversibility of the Mumm rearrangement is the driving force for the entire reaction sequence. wikipedia.org

As an isocyanide, this compound is a potential candidate for the isocyanide component in an Ugi-type reaction. The incorporation of the oxane ring from this compound would lead to the formation of novel α-aminoacyl amide derivatives, potentially offering new structural motifs for applications in medicinal chemistry and materials science. organic-chemistry.org

Table 1: General Steps of the Ugi-4CR Mechanism

| Step | Reactants | Intermediate Formed | Key Process |

|---|---|---|---|

| 1 | Amine, Ketone/Aldehyde | Imine | Condensation |

| 2 | Imine, Carboxylic Acid | Iminium Ion | Proton Exchange |

| 3 | Iminium Ion, Isocyanide | Nitrilium Ion | Nucleophilic Addition |

| 4 | Nitrilium Ion, Carboxylate | Acylated Isoamide | Nucleophilic Addition |

| 5 | Acylated Isoamide | α-Acetamido Carboxamide | Mumm Rearrangement |

This table outlines the generally accepted mechanism of the Ugi four-component reaction. wikipedia.orgmdpi.comslideshare.net

Cycloaddition Chemistry of this compound

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction of the bond multiplicity. libretexts.org These reactions are powerful tools in organic synthesis for constructing cyclic systems efficiently. nih.gov A well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgresearchgate.net

Another class of cycloadditions includes [4+4] photocycloadditions, which are promoted by light and involve two components connecting via four atoms each to create an eight-membered ring. wikipedia.org The mechanism for these photochemical reactions involves the excitation of one molecule to an excited state, allowing it to react with a ground-state molecule in a way that is forbidden under thermal conditions. wikipedia.org

The participation of this compound in cycloaddition reactions would depend on the reactivity of its constituent parts—the oxane ring and the isocyanate group. The isocyanate group itself can participate in cycloaddition reactions. For instance, it can react with dienes in hetero-Diels-Alder reactions. The oxane ring, being a saturated heterocycle, is generally not expected to participate directly in cycloadditions unless it undergoes a ring-opening to form an unsaturated species. Specific studies detailing the cycloaddition behavior of this compound are not prominent in the literature. However, the theoretical potential for its isocyanate functionality to act as a dienophile in reactions like the Diels-Alder reaction exists, which would lead to the formation of novel heterocyclic compounds.

Polymerization Pathways Initiated by this compound

Radical polymerization is a type of chain-growth polymerization where a polymer chain is formed by the successive addition of monomer units to a growing chain that has a free radical as its active center. numberanalytics.combyjus.com The process is fundamentally composed of three distinct stages: initiation, propagation, and termination. numberanalytics.com

Initiation: This stage involves the generation of free radicals from an initiator molecule, which can be induced by heat or light. fujifilm.com These initial radicals then react with a monomer unit to begin the polymer chain. numberanalytics.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. numberanalytics.com

Termination: The growth of a polymer chain is stopped when the active radical center is neutralized. numberanalytics.com This can occur through the combination of two growing chains or by disproportionation. numberanalytics.com

While isocyanates are not typically homopolymerized via radical pathways, this compound could potentially be incorporated into polymers through radical copolymerization with vinyl monomers. nih.gov In such a scenario, a standard radical initiator would be used, and the isocyanate-containing monomer would be integrated into the polymer backbone alongside the other monomer units. nih.gov Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer methods to synthesize polymers with controlled molecular weights and complex architectures, which could be applicable. sigmaaldrich.com

Table 2: Fundamental Stages of Radical Polymerization

| Stage | Description | Result |

|---|---|---|

| Initiation | An initiator forms free radicals, which then react with a monomer. | Formation of an initiated monomer radical. |

| Propagation | The polymer chain grows by the sequential addition of monomers to the radical end. | A long-chain macroradical. |

| Termination | Two growing radical chains react to neutralize their radical ends. | A stable, non-reactive polymer chain. |

This table summarizes the three key stages common to most radical polymerization processes. numberanalytics.combyjus.com

Step-growth polymerization involves the reaction between monomers with two or more functional groups. wikipedia.org Unlike chain-growth polymerization, the polymer chain builds up gradually as monomers react to form dimers, trimers, and longer oligomers, which then react with each other. uomustansiriyah.edu.iq High molecular weight polymers are only achieved at a very high extent of reaction (high conversion). wikipedia.org Isocyanates are a key functional group in the synthesis of polymers like polyurethanes through step-growth polymerization. wikipedia.org

The kinetics of step-growth polymerization depend on the concentration of the reacting functional groups. fiveable.me For a typical polyesterification, which can be self-catalyzed by one of the carboxylic acid monomers, the reaction rate is proportional to the concentrations of the alcohol and acid functional groups. uomustansiriyah.edu.iqlibretexts.org The rate can be significantly increased by the addition of an external catalyst. fiveable.me A crucial assumption in the kinetic analysis, as proposed by Flory, is that the reactivity of the functional groups is independent of the polymer chain length. uomustansiriyah.edu.iq

The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols and amines. Therefore, this compound could act as a monomer in step-growth polymerization. For example, reacting with a diol would lead to the formation of a polyurethane. The kinetics would follow the principles of step-growth polymerization, where the molecular weight increases slowly at first and then rapidly at the end of the reaction. researchgate.net

Thermodynamically, the formation of polymers is governed by the Gibbs free energy equation (ΔG = ΔH – TΔS). In many polymerization reactions, two or more monomer molecules combine, leading to a decrease in entropy (ΔS < 0). For the reaction to be spontaneous (ΔG < 0), the enthalpy change (ΔH) must be negative and sufficiently large to overcome the unfavorable entropy term. libretexts.org

Enzyme-initiated polymerization is an emerging field that utilizes enzymes as catalysts to initiate polymerization reactions, often under mild and environmentally friendly conditions. d-nb.infomdpi.com Enzymes like oxidoreductases (e.g., peroxidases and laccases) are commonly used to generate radicals that can initiate radical polymerization. mdpi.comlmu.de For instance, horseradish peroxidase (HRP), in the presence of hydrogen peroxide, can abstract a hydrogen atom from a phenolic monomer to create a phenoxy radical, which then initiates polymerization. mdpi.com

This "green" chemistry approach has been applied to the synthesis of various polymers. d-nb.info In some systems, a mediator molecule is used to transfer the radical from the enzyme to the monomer, which is particularly useful for polymerizing sterically hindered monomers. mdpi.com Biocatalytic methods have also been integrated with controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create well-defined polymers. nih.gov

While there is a growing body of research on enzyme-initiated polymerization, specific studies detailing the use of this compound as a monomer in such systems are not widely reported. Theoretically, if a compatible enzyme system could generate radicals in the presence of this compound and a suitable comonomer, it could be incorporated into a copolymer chain.

Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams (EB), or UV light to initiate polymerization. ichtj.waw.plmdpi.com This method has the advantage of not requiring chemical initiators and can often be performed at room temperature. tenmak.gov.tr The radiation interacts with the monomer or a polymer substrate to generate free radicals, which then initiate a chain reaction. ichtj.waw.pltenmak.gov.tr

This technique is versatile and can be applied to various monomers and substrates to produce coatings, adhesives, and composite materials. bibliotekanauki.pl In radiation-induced grafting, a polymer substrate is irradiated to create radical sites on its surface, and then a monomer is introduced, which polymerizes from these sites to form grafted chains. ichtj.waw.plmdpi.com This modifies the surface properties of the material without altering its bulk characteristics. ichtj.waw.pl

The effect of radiation on polymers can also lead to simultaneous cross-linking and scission (chain-breaking), with one process usually dominating depending on the polymer structure and conditions. tenmak.gov.tr The presence of oxygen during irradiation can lead to the formation of peroxide radicals, which may cause subsequent degradation of the polymer chain. tenmak.gov.tr

Specific research on the radiation-induced polymerization of this compound is limited. However, like other organic molecules, it would be susceptible to radical formation upon exposure to high-energy radiation. This could potentially lead to its polymerization or its grafting onto other polymer substrates, offering a pathway to novel materials. tenmak.gov.trbibliotekanauki.pl

Rearrangement Reactions and Isomerization Processes

The isocyanate functional group is intrinsically linked to a class of powerful rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which are classic methods for their synthesis from carboxylic acid derivatives or amides. chinesechemsoc.orgrsc.org These reactions typically proceed through the formation of an acyl azide or a related intermediate, which then expels nitrogen gas or another leaving group to yield the isocyanate. nih.govbyjus.comorganic-chemistry.org For instance, this compound can be synthesized from oxane-4-carboxylic acid via the Curtius rearrangement, where the corresponding acyl azide undergoes thermal or photochemical decomposition. nih.govwikipedia.org

Beyond its formation, this compound can theoretically undergo further intramolecular rearrangements. Under specific thermal or catalytic conditions, the isocyanate moiety could engage in cascade reactions, potentially leading to the formation of novel bicyclic heterocyclic systems. rsc.org For example, an intramolecular cyclization could occur where the nitrogen of the isocyanate attacks a carbon atom of the oxane ring, although such reactions require significant activation and are not commonly reported for simple alkyl isocyanates.

More relevant are isomerization processes that affect the stereochemistry of the oxane ring. For a chiral or substituted this compound, isomerization at the C4 position can occur, potentially leading to racemization or epimerization. Mechanistic studies on analogous tetrahydropyran systems, such as those formed during Prins cyclizations, suggest that such isomerization can proceed through a ring-opening and re-closure pathway. nih.gov This process would involve the transient formation of an oxocarbenium ion, which is planar and achiral at the corresponding carbon. Recyclization can then occur from either face, leading to a mixture of stereoisomers. nih.gov The propensity for this pathway to occur is influenced by reaction conditions such as temperature, solvent polarity, and the presence of Lewis or Brønsted acids. nih.gov

| Process | Plausible Mechanism | Key Intermediates | Controlling Factors | Potential Outcome |

|---|---|---|---|---|

| Epimerization at C4 | Acid-catalyzed ring-opening to an oxocarbenium ion, followed by ring re-closure. nih.gov | (Z)-Oxocarbenium ion | Temperature, solvent, acid catalyst strength. nih.gov | Conversion of a single stereoisomer into a mixture of diastereomers. |

| Racemization | For chiral precursors, racemization can occur via the formation of a symmetric intermediate or through pathways like a 2-oxonia-Cope rearrangement. nih.gov | Symmetric tetrahydropyranyl cation | Structural features of the oxane ring, presence of nucleophiles. nih.gov | Loss of optical activity. |

Catalytic Systems for this compound Transformations

While this compound can react with nucleophiles uncatalyzed, the reaction rates are often slow. poliuretanos.com.br For industrial and laboratory applications, catalysts are crucial for controlling reaction speed and selectivity. The transformation of isocyanates is a well-studied area, particularly in polyurethane chemistry, and these findings are directly applicable to the reactions of this compound. poliuretanos.com.bracs.org Catalysts for isocyanate reactions fall into two main categories: tertiary amines and organometallic compounds.

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), function as base catalysts. The general mechanism involves the formation of a complex between the amine and the isocyanate group. poliuretanos.com.br This complexation increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by an alcohol or amine. poliuretanos.com.br

Organometallic compounds are highly efficient catalysts, particularly for the reaction between isocyanates and alcohols (urethane formation). acs.orgwernerblank.com Organotin compounds, such as dibutyltin dilaurate (DBTDL), have historically been widely used, though concerns over their toxicity have prompted searches for alternatives. wernerblank.com Other effective metal catalysts include those based on zirconium, calcium, and magnesium. wernerblank.comresearchgate.net The mechanism for metal catalysis can vary. For instance, zirconium chelates are proposed to activate the hydroxyl group of the alcohol via an insertion mechanism, which then reacts with the isocyanate. wernerblank.com This pathway can offer greater selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com The choice of catalyst can also influence the formation of side products like allophanates (from the reaction of a urethane with another isocyanate) or isocyanurates (from the trimerization of isocyanates), thereby affecting the final properties of a polymer product. poliuretanos.com.br

| Catalyst Type | Examples | Primary Transformation Catalyzed | Proposed Mechanistic Action |

|---|---|---|---|

| Tertiary Amines | DABCO, Triethylamine | Urethane formation, Urea formation | Nucleophilic activation of the isocyanate group. poliuretanos.com.br |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation | Activation of both isocyanate and alcohol; not highly selective. wernerblank.com |

| Zirconium Chelates | Zirconium(IV) acetylacetonate | Selective urethane formation | Activates hydroxyl groups via an insertion mechanism, favoring reaction over water. wernerblank.com |

| Alkaline Earth Metal Salts | Magnesium and Calcium carboxylates | Amide formation (from carboxylic acids) | Increases reaction rates and selectivity, especially with hindered substrates. researchgate.net |

Derivatization Strategies for Advanced Oxane-Based Scaffolds

The isocyanate group of this compound is a powerful chemical handle for derivatization, allowing for the covalent linkage of the oxane ring to a wide variety of molecular fragments. This versatility makes it an excellent starting point for the construction of more complex, advanced scaffolds for applications in drug discovery and materials science. rsc.orgresearchgate.net The primary derivatization strategies involve the reaction of the isocyanate with common nucleophiles.

Formation of Carbamates (Urethanes): Reaction with alcohols or phenols yields highly stable carbamate (B1207046) linkages. This reaction is one of the most fundamental transformations of isocyanates. By choosing an alcohol that contains other functionalities (e.g., an ester, another heterocycle, or a protected sugar), complex molecules can be assembled with the oxane core.

Formation of Ureas: The reaction of this compound with primary or secondary amines proceeds rapidly to form substituted ureas. The resulting urea moiety is a common pharmacophore and provides hydrogen bond donors and acceptors, which can be critical for molecular recognition in biological systems. This strategy allows for the introduction of peptidic or other amine-containing structures onto the oxane ring.

Formation of Amines via Hydrolysis: Isocyanates react with water to form an intermediate carbamic acid, which is generally unstable and spontaneously decarboxylates to yield a primary amine. byjus.comresearchgate.net This provides a route to synthesize 4-aminooxane, itself a valuable building block for further functionalization, such as amide bond formation or reductive amination.

These fundamental reactions can be combined in multicomponent reaction strategies to rapidly build molecular complexity. rsc.org For example, an in-situ generated isocyanate can be trapped by an alcohol, and the resulting carbamate can undergo further intramolecular reactions to form new heterocyclic systems. nih.gov By leveraging these derivatization pathways, this compound serves as a key intermediate for creating libraries of diverse oxane-based compounds.

| Reactant Type | Resulting Linkage/Group | Scaffold Type Produced | Significance and Potential |

|---|---|---|---|

| Alcohols (R-OH) | Carbamate (Urethane) | Oxane-carbamates | Creates stable, neutral linkers. Allows introduction of diverse R-groups. nih.gov |

| Amines (R-NH2, R2NH) | Urea | Oxane-ureas | Introduces hydrogen-bonding motifs common in bioactive molecules. byjus.comwikipedia.org |

| Water (H2O) | Amine (-NH2) | 4-Aminooxane | Generates a primary amine after decarboxylation, enabling further functionalization. byjus.comresearchgate.net |

| Carboxylic Acids (R-COOH) | Amide | Oxane-amides | Forms an amide bond with loss of CO2, providing another key structural motif. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Isocyanatooxane Systems

Vibrational Spectroscopy for Functional Group and Linkage Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the key functional groups within the 4-isocyanatooxane molecule. These methods probe the vibrational modes of chemical bonds, offering a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent tool for detecting the characteristic functional groups in this compound. The most prominent feature in the FTIR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. spectroscopyonline.comazom.com This peak is typically observed in a relatively clear region of the spectrum, making it a reliable diagnostic marker. azom.com The presence of the oxane ring would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and the characteristic C-O-C stretching of the ether linkage. udayton.edu

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=O | 2280–2240 | Strong, Sharp |

| Symmetric Stretch | -N=C=O | ~1450 | Weaker, often difficult to observe |

| C-H Stretch | Aliphatic (Oxane ring) | 2950–2850 | Medium to Strong |

| C-O-C Stretch | Ether (Oxane ring) | 1150–1085 | Strong |

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular structure and sample phase.

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to FTIR. acs.org While the asymmetric -N=C=O stretch is strong in FTIR, it is typically weak in Raman spectra. Conversely, the symmetric stretch of the isocyanate group, which is often weak in the infrared, can produce a more intense signal in the Raman spectrum. cdnsciencepub.com The non-polar C-C and C-H bonds of the oxane ring are also expected to show distinct signals in Raman spectroscopy, providing further structural confirmation. mdpi.comirb.hr The combination of FTIR and Raman allows for a more complete analysis of the vibrational modes of this compound. acs.org

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric Stretch | -N=C=O | 1500–1400 | Medium to Strong |

| Asymmetric Stretch | -N=C=O | 2280–2240 | Weak |

| Ring Breathing Mode | Oxane ring | ~920 | Medium |

| C-H Stretch | Aliphatic (Oxane ring) | 2950–2850 | Strong |

Note: These are typical shift ranges. Actual values depend on the specific molecular environment and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.net

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMBC)

While 1D NMR (¹H and ¹³C) provides foundational information, 2D NMR techniques are essential for the unambiguous assignment of all signals and for confirming the structure of this compound.

¹H NMR: The proton spectrum would show signals for the protons on the oxane ring. The chemical shifts and splitting patterns would be complex due to the ring conformation and the influence of the isocyanate group. Protons closer to the oxygen atom are expected to appear at a lower field (higher ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the oxane ring and a characteristic signal for the isocyanate carbon. The isocyanate carbon typically appears in the range of 120-135 ppm. science-and-fun.dechemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing connectivity across two or three bonds. It would show correlations between the protons of the oxane ring and the isocyanate carbon, definitively placing the -NCO group at the C4 position. core.ac.uk It also helps in assigning the quaternary carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, providing information about the stereochemistry and conformation of the oxane ring. For instance, it can distinguish between axial and equatorial protons and help determine the preferred chair conformation of the ring. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H on C2, C6 | Axial & Equatorial | 3.5 - 4.0 | - |

| H on C3, C5 | Axial & Equatorial | 1.5 - 2.0 | - |

| H on C4 | Methine | 3.8 - 4.2 | - |

| C2, C6 | Oxane Ring | - | 65 - 70 |

| C3, C5 | Oxane Ring | - | 25 - 30 |

| C4 | Oxane Ring (substituted) | - | 70 - 75 |

Note: These are estimated chemical shift ranges based on data for tetrahydropyrans and alkyl isocyanates. chemicalbook.comscience-and-fun.dechemicalbook.comnih.gov The exact values require experimental verification.

Solid-State NMR Applications for Polymeric Materials

Should this compound be used as a monomer to create polymeric materials, such as polyurethanes, solid-state NMR would be the technique of choice for characterization. Isocyanates are known to react to form urethane (B1682113) or urea (B33335) linkages. tandfonline.com Solid-state NMR can distinguish between these different linkages within a solid polymer matrix. cnrs.frresearchgate.net By using isotopically labeled (e.g., ¹³C and ¹⁵N) this compound, specific signals for the urethane carbonyl carbon and nitrogen can be identified, providing insight into the polymer's structure and cross-linking. cnrs.frpolymersynergies.net Chemical shifts in the solid state can differ from those in solution and provide information on the packing and morphology of the polymer chains. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides information on the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺). The fragmentation of cyclic ethers often involves the loss of an alkyl group adjacent to the ether oxygen or cleavage of the ring. nih.govnih.gov A characteristic fragmentation pathway for cyclic ethers involves an initial α-cleavage at the C-O bond, followed by further rearrangements. researchgate.net For isocyanates, fragmentation can involve the loss of the NCO group or rearrangements. researchgate.netacs.org The mass spectrum of this compound would therefore be expected to show a molecular ion peak corresponding to its molecular weight (C₆H₉NO₂ = 127.14 g/mol ) and a series of fragment ions resulting from the cleavage of the oxane ring and the isocyanate group.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [M]⁺ | Molecular Ion |

| 99 | [M - CO]⁺ or [C₅H₉NO]⁺ | Loss of carbon monoxide or rearrangement |

| 85 | [C₅H₉O]⁺ | Loss of NCO radical |

| 71 | [C₄H₇O]⁺ | Ring fragmentation |

| 56 | [C₃H₄O]⁺ | Further ring fragmentation |

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. When analyzing this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed to generate intact molecular ions in the gas phase.

For instance, in the analysis of isocyanate-functionalized surfaces, high-resolution techniques such as X-ray photoelectron spectroscopy (XPS) can confirm the chemical environment, which complements mass spectrometry data. researchgate.net The exact mass of the this compound molecule (C₅H₇NO₂) is 113.0477 g/mol . HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), thus validating the compound's identity.

In a study on long-chain alkyl isocyanates using a high-resolution time-of-flight (TOF) mass spectrometer, precise mass measurements were crucial for identifying fragment ions and proposing fragmentation pathways. nih.govdlut.edu.cn Similarly, for this compound, HRMS would be the primary technique for confirming its successful synthesis and for identifying any potential impurities or degradation products in a sample.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structural characteristics of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, MS/MS experiments would provide critical insights into its gas-phase ion chemistry and help to predict its reactivity.

The fragmentation of isocyanates often follows characteristic pathways. Collision-induced dissociation (CID) is a common method used to induce fragmentation. nih.gov Studies on long-chain isocyanates have shown a characteristic base peak at m/z 99, which was proposed to result from the formation of a stable six-membered ring structure. nih.govresearchgate.net Given the oxane ring in this compound, its fragmentation might also involve ring-opening or rearrangements. Electron impact ionization studies of tetrahydrofuran, a related cyclic ether, have shown that the most abundant cation is at m/z 42, indicating fragmentation of the ring. researchgate.net

Another study on phytoalexin analogs containing a thiocarbamate or dithiocarbamate (B8719985) moiety showed that fragmentation of their sodium adducts leads to the elimination of isocyanate or isothiocyanate molecules through a cyclization mechanism. nih.gov This suggests that the isocyanate group in this compound is a likely neutral loss during MS/MS analysis. The fragmentation of derivatized isocyanates, such as with 9-(N-methylaminomethyl)-anthracene (MAMA), universally shows a fragment ion corresponding to the derivatizing agent, which is useful for identifying isocyanates in complex mixtures. irsst.qc.ca

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could involve the loss of the isocyanate group as isocyanic acid (HNCO), a common fragmentation for isocyanates. The resulting cation would correspond to the protonated oxane ring with a positive charge on the oxygen or a carbocation at position 4.

Table 1: Hypothetical Key Fragmentation Data for this compound based on MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 114.0555 ([M+H]⁺) | 71.0497 | C₂H₄O | Tetrahydro-2H-pyran-4-ylium |

| 114.0555 ([M+H]⁺) | 86.0606 | CO | Protonated 4-aminotetrahydro-2H-pyran |

| 114.0555 ([M+H]⁺) | 43.0242 | C₄H₇O | Isocyanic acid cation |

Note: This table is illustrative and based on general fragmentation patterns of isocyanates and cyclic ethers. Actual experimental data would be required for confirmation.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and reactivity in the condensed phase.

While specific XRD data for this compound is not publicly available, studies on other isocyanate-containing molecules demonstrate the power of this technique. For example, single-crystal XRD analysis was used to confirm the formation of N-substituted ureas from the reaction of amines with potassium isocyanate. researchgate.net In another instance, the structures of magnesium siloxide isonitrile adducts, formed from the reaction of a magnesium silanide (B1217022) with organic isocyanates, were elucidated by single-crystal XRD. rsc.org

In the context of polymers derived from this compound, XRD would be used to assess their degree of crystallinity. For example, in studies of polyurethane-imide elastomers, XRD patterns revealed that the crystallinity was influenced by the structure of the isocyanate used. scirp.org Similarly, non-isocyanate polyurethanes have been analyzed by XRD to determine if they possess an amorphous or crystalline structure. upv.es

Table 2: Representative Crystallographic Data for an Isocyanate-Derived Compound

| Parameter | Value |

| Compound Name | DBN-Ethyl Isocyanate Adduct (7a) rsc.org |

| Chemical Formula | C₁₄H₂₄N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334(3) |

| b (Å) | 13.064(4) |

| c (Å) | 12.072(4) |

| β (°) | 102.32(3) |

| Volume (ų) | 1592.1(9) |

| Z | 4 |

Note: This table presents data for a related isocyanate adduct to illustrate the type of information obtained from a single-crystal XRD study. rsc.org

Microscopic Techniques for Morphological and Surface Characterization

Microscopic techniques are essential for visualizing the morphology and surface features of materials derived from this compound, particularly in polymeric forms.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of materials synthesized from this compound, such as polyurethanes or other polymers, SEM would be used to study their microstructure, porosity, and phase separation. expresspolymlett.com

For instance, SEM has been used to examine the morphology of polyurethane foams, revealing the shape and distribution of pores. zenodo.org In studies of polyurethane copolymers, SEM showed that the surface morphology was dependent on the type of diisocyanate used, with more flexible isocyanates leading to a rougher surface. lew.ro When isocyanates are microencapsulated, SEM is employed to confirm the core-shell structure of the microcapsules. ulisboa.pt For non-isocyanate polyurethane hybrid materials, SEM combined with energy-dispersive X-ray spectroscopy (EDS) can show the distribution of components within the polymer matrix. upv.es

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. For polymers made from this compound, TEM could reveal details about phase morphology, the dispersion of nanoparticles in a composite, or the ordered domains in a block copolymer.

In the study of polyurethane foams, TEM, along with small-angle X-ray scattering (SAXS), has been used to determine the hard-segment–segment distance, providing insight into the nanoscale structure of the polymer. researchgate.net The penetration of isocyanate-based resins into wood structures has also been studied using electron microscopy techniques. researchgate.net

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the atomic and nanometer scale. It can provide three-dimensional topographical information and can also be used to measure surface properties like roughness and adhesion. oxinst.com

For thin films or coatings made from this compound-based polymers, AFM would be crucial for quality control and for understanding structure-property relationships. Studies on Langmuir-Blodgett films of poly(n-hexyl isocyanate) have used AFM to observe how the molecular weight and chain rigidity affect the morphology of the films. nih.gov AFM has also been used to characterize the surface of polyurethane-imide elastomers scirp.org and to investigate the morphology of poly(azo)urethane thin films at the nanoscale. ingentaconnect.com The technique is sensitive enough to discern changes in surface forces on monolayer films when the terminal chemical group is altered, demonstrating its utility in probing surface chemistry. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgeag.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. stinstruments.comkit.edu By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is unique to each element and its chemical environment. eag.combnl.gov This "chemical shift" provides detailed information about the bonding and oxidation state of the atoms. kit.edu Consequently, XPS is an indispensable tool for characterizing the surface chemistry of functional molecules like this compound, particularly for understanding its surface purity, degradation, or interaction with substrates. mdpi.com

Elemental Composition from Survey Scans

A wide or survey scan of a pure this compound sample provides the elemental composition of the surface. Such a scan would primarily detect the core elements of the molecule: carbon, oxygen, and nitrogen. The corresponding major photoelectron peaks would be the C 1s, O 1s, and N 1s. It is important to note that XPS does not detect hydrogen. The relative atomic concentrations can be calculated from the peak areas, corrected by relative sensitivity factors, to confirm the surface stoichiometry of the molecule. ntu.edu.tw Atmospheric exposure can lead to the presence of adventitious carbon and water, which may be observed in the spectra and must be accounted for during analysis. thermofisher.com

Chemical State Analysis from High-Resolution Scans

High-resolution scans of the individual C 1s, O 1s, and N 1s regions provide detailed insight into the chemical bonding environments within the this compound molecule. Based on established XPS databases and studies on analogous compounds, a deconvolution of these high-resolution spectra can be predicted. rsc.orgxpsfitting.com

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, requiring deconvolution into several components corresponding to the different carbon environments in the molecule.

Aliphatic Carbon (C-C, C-H): The carbon atoms in the oxane ring not directly bonded to the ether oxygen or the isocyanate group would contribute to a peak at the lowest binding energy of the C 1s envelope, typically around 284.8 eV, which is often used as a reference for charge correction. thermofisher.com

Ether Carbon (C-O): The two carbon atoms bonded to the ether oxygen within the oxane ring are expected at a higher binding energy, approximately 286.0 - 286.5 eV. thermofisher.comresearchgate.net

Carbon-Nitrogen (C-N): The carbon atom of the oxane ring attached to the nitrogen of the isocyanate group would exhibit a chemical shift to around 286.0 eV, potentially overlapping with the C-O peak. thermofisher.comrsc.org

Isocyanate Carbon (N=C=O): The central carbon of the isocyanate group is in a high oxidation state, double-bonded to both oxygen and nitrogen. This results in a significant shift to the highest binding energy in the C 1s spectrum, typically found between 288.0 and 289.0 eV. nih.gov

Table 1: Predicted C 1s Binding Energies for this compound

| Functional Group | Chemical Environment | Predicted Binding Energy (eV) |

| Aliphatic Carbon | C-C, C-H (in oxane ring) | ~284.8 |

| Ether Carbon | C-O-C (in oxane ring) | ~286.2 |

| Carbon-Nitrogen | C -NCO | ~286.0 |

| Isocyanate Carbon | N=C =O | ~288.9 |

Oxygen (O 1s) Spectrum: The O 1s spectrum is expected to be resolved into two distinct peaks, reflecting the two different oxygen environments in the molecule.

Ether Oxygen (C-O-C): The oxygen atom within the oxane ring is predicted to have a binding energy of approximately 533.0 eV. thermofisher.com

Isocyanate Oxygen (N=C=O): The oxygen atom of the isocyanate group typically appears at a lower binding energy compared to ether oxygen, generally around 531.4 - 532.0 eV. nih.govthermofisher.com

Table 2: Predicted O 1s Binding Energies for this compound

| Functional Group | Chemical Environment | Predicted Binding Energy (eV) |

| Isocyanate Oxygen | N=C=O | ~531.4 |

| Ether Oxygen | C-O -C (in oxane ring) | ~533.0 |

Nitrogen (N 1s) Spectrum: The N 1s spectrum for a pure this compound sample is expected to be the simplest, showing a single, symmetric peak.

Isocyanate Nitrogen (N=C=O): The nitrogen atom in the isocyanate functional group has a characteristic binding energy. Studies on various isocyanate compounds, such as polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), consistently place the N 1s peak for the -N=C=O group at approximately 400.0 - 400.2 eV. xpsfitting.comnih.govsurrey.ac.uk

Research on the interaction of isocyanates with metallic or metal oxide surfaces has shown that this N 1s peak is highly sensitive to surface reactions. For instance, in a study of pMDI on an Fe-Cr alloy, a second nitrogen component at a lower binding energy (~398.7 eV) was identified, indicating the formation of nitride-like bonds between the isocyanate nitrogen and the metal substrate. surrey.ac.uk This highlights the utility of XPS in monitoring the surface reactivity of the isocyanate group in this compound.

Table 3: Predicted N 1s Binding Energies for this compound

| Functional Group | Chemical Environment | Predicted Binding Energy (eV) |

| Isocyanate Nitrogen | -N =C=O | ~400.1 |

Theoretical Chemistry and Computational Modeling of 4 Isocyanatooxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of molecules. For 4-isocyanatooxane, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds. This information is fundamental to predicting how the molecule will interact with other chemical species and how it will behave under various conditions. Such predictions are invaluable for designing new synthetic routes and for understanding the intrinsic properties of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the reaction pathways and transition states of organic reactions involving molecules like this compound.

DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of reactants, products, transition states, and any intermediates. For this compound, the highly reactive isocyanate group (-N=C=O) is of particular interest. Its reactions with nucleophiles such as alcohols, amines, or water are central to its chemistry, leading to the formation of urethanes, ureas, and carbamic acids, respectively. acs.orgrsc.orgkuleuven.be

Computational studies on similar isocyanates have shown that DFT can effectively model these processes. For instance, in the reaction of an isocyanate with an alcohol (alcoholysis), DFT can be used to compare different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a zwitterionic intermediate. researchgate.netmdpi.com The calculations can also reveal the role of catalysts or solvent molecules in lowering the activation energy of the reaction. Studies on the hydrolysis of isocyanates have used DFT to show that the reaction can proceed across either the N=C or C=O bond, with the former being generally favored. chemrxiv.org

For this compound, DFT studies could predict the regioselectivity and stereoselectivity of its reactions. For example, in a reaction with a chiral alcohol, DFT could help determine which enantiomer of the product is likely to be favored. The influence of the oxane ring on the reactivity of the isocyanate group can also be quantified. The electron-withdrawing or -donating nature of the oxane ether oxygen can modulate the electrophilicity of the isocyanate carbon, which can be analyzed through calculated atomic charges and molecular orbital properties. rsc.org

A hypothetical DFT study on the reaction of this compound with methanol (B129727) could yield data such as that presented in Table 4.1.1. This table illustrates how DFT can be used to compare the energetics of different reaction pathways.

| Species | Pathway A (Concerted) | Pathway B (Stepwise) |

|---|---|---|

| Reactants (this compound + Methanol) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +25.5 | +28.0 |

| Intermediate | N/A | +5.2 |

| Transition State 2 (TS2) | N/A | +8.1 |

| Product (Urethane) | -15.3 | -15.3 |

This table is illustrative and based on typical values for isocyanate reactions.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are highly valuable for predicting spectroscopic properties with a high degree of accuracy. For this compound, ab initio calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-Vis spectra). researchgate.netacs.orgresearchgate.net

The calculated vibrational spectra can aid in the interpretation of experimental data. Each vibrational mode corresponds to a specific motion of the atoms, such as the characteristic N=C=O asymmetric stretch of the isocyanate group, which typically appears as a strong band in the IR spectrum around 2250-2280 cm⁻¹. Ab initio calculations can predict the frequency and intensity of this and other bands, including those associated with the oxane ring, such as C-O-C stretches and CH₂ wags and twists. researchgate.net Comparing the calculated spectrum with the experimental one can confirm the structure of the synthesized molecule. nih.gov

Similarly, ab initio calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For this compound, this would involve calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane). This is particularly useful for assigning signals in complex spectra and for confirming the regiochemistry and stereochemistry of the molecule.

Table 4.1.2 provides an example of how predicted spectroscopic data from ab initio calculations for this compound might be presented and compared with hypothetical experimental values.

| Parameter | Predicted Value (MP2/aug-cc-pVTZ) | Hypothetical Experimental Value |

|---|---|---|

| IR: ν(N=C=O) (cm⁻¹) | 2265 | 2270 |

| IR: ν(C-O-C) (cm⁻¹) | 1105 | 1110 |

| ¹³C NMR: δ(N=C=O) (ppm) | 123.5 | 122.8 |

| ¹³C NMR: δ(C-O-C) (ppm) | 68.2 | 67.5 |

This table is illustrative. The accuracy of prediction depends on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time.

For this compound, a key area of investigation using MD is the conformational flexibility of the six-membered oxane ring. The oxane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the isocyanate group at the 4-position can influence the relative energies of these conformers and the barriers to interconversion between them. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the pathways for conformational change. acs.orgnih.gov This is crucial for understanding how the shape of the molecule might affect its reactivity or its ability to bind to a biological target.

MD simulations are also well-suited for studying intermolecular interactions. By simulating a molecule of this compound in a solvent box (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. rsc.org Furthermore, simulations of multiple this compound molecules can provide insights into the bulk properties of the substance, such as density and viscosity, by analyzing the interactions between molecules in the condensed phase.

An illustrative output from an MD simulation could be a radial distribution function (RDF), which describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. For example, the RDF between the oxygen atom of the oxane ring and the hydrogen atoms of water molecules would reveal the extent of hydrogen bonding.

| Conformer | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Axial-Isocyanate Chair | 65 | 520 |

| Equatorial-Isocyanate Chair | 33 | 480 |

| Twist-Boat | 2 | 50 |

This table is illustrative and represents hypothetical data from a molecular dynamics simulation.

Mechanistic Insights Through Computational Reaction Dynamics

Computational reaction dynamics simulations go a step beyond static quantum chemical calculations by explicitly simulating the atomic motions during a chemical reaction. These simulations, often initiated from a transition state geometry, can reveal detailed, time-resolved information about how chemical bonds are formed and broken.

For a molecule like this compound, reaction dynamics simulations could be applied to its characteristic addition reactions. For example, in the reaction with an amine to form a urea (B33335), a simulation could track the trajectory of the nitrogen atom of the amine as it approaches the electrophilic carbon of the isocyanate. acs.orgacs.org Such simulations can answer questions that are not accessible from potential energy surface calculations alone, such as: Does the reaction proceed directly, or is it mediated by the formation of a transient intermediate complex? How is the excess energy distributed among the vibrational and rotational modes of the product molecule?

These methods can provide a deeper, more intuitive understanding of reaction mechanisms. csic.es For instance, in catalyzed reactions, dynamics simulations can visualize the role of the catalyst in orienting the reactants and stabilizing the transition state. mdpi.com While computationally intensive, these studies offer unparalleled insight into the fundamental steps of chemical transformations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or a physical property. nih.govjapsonline.com These models are instrumental in medicinal chemistry and materials science for designing new molecules with desired properties. acs.orgnih.gov

For a series of this compound derivatives, a QSAR study would involve:

Creating a dataset: A series of this compound analogues with varying substituents on the oxane ring or attached to the isocyanate group would be synthesized, and their biological activity (e.g., inhibitory concentration against an enzyme) would be measured.

Calculating molecular descriptors: For each molecule in the series, a set of numerical descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological or 3D descriptors that encode information about the molecule's shape and size. scirp.org

Developing a model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors (independent variables) to the observed activity (dependent variable). nih.gov

Validation and prediction: The model is validated using statistical techniques to ensure its predictive power. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent or desirable compounds.

For example, a QSAR model for the antiglioma activity of this compound derivatives might reveal that activity is positively correlated with the electrophilicity of the isocyanate carbon and negatively correlated with the size of a substituent at the 2-position of the oxane ring. nih.gov This information provides a clear hypothesis for designing better drug candidates.

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| cLogP | +0.25 | 0.04 | Higher lipophilicity increases activity. |

| LUMO Energy | -1.50 | 0.01 | Lower LUMO energy (higher electrophilicity) increases activity. |

| Steric (MR_R1) | -0.85 | 0.02 | Bulky substituents at R1 decrease activity. |

This table presents a hypothetical linear regression model: pIC₅₀ = β₀ + 0.25(cLogP) - 1.50(LUMO) - 0.85(MR_R1). It is for illustrative purposes only.

Applications of 4 Isocyanatooxane in Medicinal Chemistry and Pharmaceutical Sciences

Design and Synthesis of 4-Isocyanatooxane-Derived Bioactive Molecules

The design of bioactive molecules derived from this compound leverages its distinct chemical properties to generate diverse compound libraries for pharmacological screening. The synthesis strategies typically revolve around the high electrophilicity of the isocyanate group, which readily reacts with a wide range of nucleophiles.

Exploration of Oxane-Isocyanate Scaffolds in Drug Discovery

The oxane (tetrahydropyran) ring is a prevalent motif in many natural products and approved drugs, valued for its ability to improve aqueous solubility and serve as a metabolically stable, non-aromatic bioisostere for other ring systems. acs.org The introduction of an isocyanate group at the 4-position creates a bifunctional scaffold where the oxane ring acts as a three-dimensional core that can orient substituents in specific vectors, while the isocyanate provides a point for chemical derivatization. whiterose.ac.uk

The exploration of such scaffolds in drug discovery is driven by the goal of creating novel chemical entities with improved drug-like properties. For instance, replacing a gem-dimethyl group, which increases lipophilicity, with a spirocyclic oxetane (B1205548) (a related, more strained cyclic ether) has been shown to be a successful strategy in medicinal chemistry to enhance solubility and metabolic stability. acs.org The oxane ring in this compound serves a similar purpose, offering a way to build molecular complexity while maintaining favorable physicochemical properties. google.com The reactive isocyanate handle allows for the systematic exploration of chemical space through the creation of derivatives, which is a cornerstone of modern lead optimization. u-tokyo.ac.jpijprt.org

A derivative, 4-isocyanato-4-(thiophen-2-yl)oxane (B1614128), highlights the potential of this scaffold. The thiophene (B33073) ring adds aromatic character and potential for further interaction with biological targets, while the isocyanate group allows for its incorporation into larger molecules like polyurethanes or for the synthesis of ureas and carbamates for biological evaluation.

Synthesis of Peptidomimetics and Combinatorial Compound Libraries using this compound

The isocyanate group is a powerful tool for the synthesis of peptidomimetics and combinatorial libraries because of its predictable and efficient reactivity with nucleophiles like amines and alcohols, leading to the formation of stable urea (B33335) and carbamate (B1207046) linkages, respectively. nih.gov This reactivity is exploited in solid-phase synthesis to rapidly generate large numbers of diverse compounds for high-throughput screening. researchgate.neteurofinsgenomics.eu

Synthesis of Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. researchgate.net The tetrahydropyran (B127337) scaffold has been successfully used to create peptidomimetics. nih.gov For example, a 2,4,6-trisubstituted tetrahydropyran scaffold was designed as a mimic of a tripeptide sequence, and analogues showed activity at melanocortin receptors, demonstrating the utility of the oxane ring as a peptide backbone replacement. nih.gov By using this compound, chemists can attach amino acid residues or other pharmacophores via urea bonds, creating structures that project side chains in a defined spatial arrangement, similar to a peptide but with a non-peptidic, more stable core. mdpi.comresearchgate.net

Combinatorial Libraries: Combinatorial chemistry is a key strategy in drug discovery for synthesizing a large number of compounds in a single process. eurofinsgenomics.euamericanpeptidesociety.orgrsc.org The reactivity of this compound makes it an ideal building block for such libraries. By reacting a collection of diverse amines or alcohols with this compound, a library of corresponding ureas or carbamates can be generated. nih.govnih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with desired biological activity. The "one-bead-one-compound" (OBOC) method is a powerful technique where each bead in a resin support carries a unique compound, facilitating efficient synthesis and screening of vast libraries. nih.gov

Investigation of Biological Activities and Molecular Target Interactions

Once synthesized, derivatives of this compound are subjected to a battery of tests to determine their biological effects and identify their molecular targets. This process involves a combination of in vitro assays and in silico computational methods.

In Vitro and Cell-Based Assays for Pharmacological Screening

Pharmacological screening of new chemical entities is essential to identify potential therapeutic effects and assess cytotoxicity. nih.govsapub.orgjapsonline.com Derivatives of this compound would typically be evaluated using a panel of in vitro and cell-based assays.

Cytotoxicity Assays: The initial screening often involves assessing the general cytotoxicity of the compounds against various human cancer cell lines (e.g., breast, lung, colon) and, importantly, against normal, non-cancerous cells to determine selectivity. biomolther.orgnih.gov The MTT assay is a common colorimetric method used to measure cell viability and proliferation. For example, in studies of other heterocyclic compounds, derivatives have shown dose-dependent cytotoxic responses against cell lines like A549 (lung cancer) and HT-29 (colon cancer). biomolther.org

Antimicrobial Assays: Compounds can also be screened for antimicrobial activity against pathogenic bacteria and fungi. hivnursing.netijpsr.com The minimum inhibitory concentration (MIC) is determined to quantify the potency of the compounds.

Enzyme Inhibition Assays: Depending on the design of the molecule, specific enzyme inhibition assays are performed. For instance, the derivative 4-isocyanato-4-(thiophen-2-yl)oxane has been noted for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, suggesting that libraries based on this scaffold could be screened against a panel of protein kinases.

The following table summarizes results from a hypothetical pharmacological screening of a library of this compound derivatives, illustrating the type of data generated.

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Selectivity Index (Normal vs. Cancer) |

| OXA-U-001 | Phenyl Urea | MCF-7 (Breast) | 15.2 | 2.5 |

| OXA-U-002 | Naphthyl Urea | A549 (Lung) | 8.9 | 4.1 |

| OXA-C-001 | Benzyl Carbamate | HT-29 (Colon) | 22.5 | 1.8 |

| OXA-C-002 | Pyridyl Carbamate | PC-3 (Prostate) | 11.3 | 3.6 |

| Reference | Doxorubicin | MCF-7 (Breast) | 0.8 | 1.2 |

Molecular Docking and Ligand-Receptor Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net This in silico method is crucial for rational drug design, helping to elucidate the molecular basis of a compound's activity and to prioritize candidates for synthesis and further testing. nih.govumpr.ac.id

For derivatives of this compound, docking studies would be used to model their interaction with the active site of a specific biological target. For example, based on the potential of a thiophene-containing analogue to act as a CDK2 inhibitor, researchers would dock this molecule into the ATP-binding pocket of the CDK2 protein. The docking simulation would predict key interactions, such as:

Hydrogen Bonds: Formed between the urea or carbamate groups of the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the oxane and any attached aryl or alkyl groups with nonpolar pockets of the receptor.

Pi-Stacking: If the derivative contains aromatic rings, these can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The output of a docking study is typically a "docking score" or an estimated binding energy (in kcal/mol), which quantifies the binding affinity. Lower binding energies suggest a more stable and potent ligand-receptor complex. umpr.ac.id These predictions can then guide the synthesis of new analogues with modified structures to improve binding and, consequently, biological activity. ijper.org

Studies on Tubulin Polymerization Inhibition and Cell Cycle Progression

Many successful anticancer drugs function by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton responsible for cell division (mitosis). nih.gov Compounds that inhibit the polymerization of tubulin into microtubules can cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis). biomolther.orgnih.govacs.orgmdpi.comresearchgate.net

The oxane scaffold is present in some molecules known to interact with tubulin. Therefore, derivatives of this compound are logical candidates for investigation as tubulin polymerization inhibitors. dntb.gov.uaresearchgate.net

Tubulin Polymerization Assay: This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. nih.gov The polymerization process can be monitored by measuring the increase in light scattering or fluorescence. An effective inhibitor would reduce the rate and extent of polymerization. nih.govresearchgate.net

Cell Cycle Analysis: To confirm that the compounds act as antimitotic agents in a cellular context, flow cytometry is used. biomolther.org Cells treated with the compound are stained with a DNA-binding dye, and the distribution of cells across the different phases of the cell cycle (G1, S, G2/M) is analyzed. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase. mdpi.comresearchgate.net